molecular formula C8H4BrF2N B8194721 4-Bromo-3-(difluoromethyl)benzonitrile CAS No. 1254034-56-4

4-Bromo-3-(difluoromethyl)benzonitrile

Cat. No.: B8194721
CAS No.: 1254034-56-4
M. Wt: 232.02 g/mol
InChI Key: YPMBOHYFOARSTF-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4BrF2N It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a difluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)benzonitrile typically involves the introduction of the bromine and difluoromethyl groups onto a benzonitrile core. One common method is the bromination of 3-(difluoromethyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-(difluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-3-(difluoromethyl)benzonitrile exerts its effects depends on the specific application. In chemical reactions, the bromine and difluoromethyl groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the difluoromethyl group can stabilize certain intermediates, making the compound more reactive in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(difluoromethyl)benzonitrile is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMBOHYFOARSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281670
Record name 4-Bromo-3-(difluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254034-56-4
Record name 4-Bromo-3-(difluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254034-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(difluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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